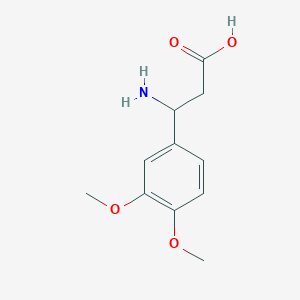
1-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-3,4-dihydroisoquinoline-3-spiro-1'-cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Spirocyclohexyl-3,3-dimethyl-3,4,3’,4’-tetrahydro-[1,1’]biisoquinolinyl is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Spirocyclohexyl-3,3-dimethyl-3,4,3’,4’-tetrahydro-[1,1’]biisoquinolinyl typically involves the reduction of iodomethylates of the corresponding dihydroisoquinolines. This reduction is often carried out using sodium borohydride as the reducing agent . The dihydroisoquinolines themselves can be prepared via the Ritter reaction, which involves the reaction of nitriles with alcohols in the presence of strong acids .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3’-Spirocyclohexyl-3,3-dimethyl-3,4,3’,4’-tetrahydro-[1,1’]biisoquinolinyl undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can further modify the spiro and isoquinoline rings.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce halogen atoms into the molecule .
Aplicaciones Científicas De Investigación
3’-Spirocyclohexyl-3,3-dimethyl-3,4,3’,4’-tetrahydro-[1,1’]biisoquinolinyl has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the synthesis of materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which 3’-Spirocyclohexyl-3,3-dimethyl-3,4,3’,4’-tetrahydro-[1,1’]biisoquinolinyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spiro center and biisoquinoline framework allow the compound to fit into specific binding sites, influencing biological pathways and chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- 1,2-Dimethyl-3-spirocyclohexyltetrahydroisoquinoline
Uniqueness
3’-Spirocyclohexyl-3,3-dimethyl-3,4,3’,4’-tetrahydro-[1,1’]biisoquinolinyl is unique due to its spiro center, which imparts distinct chemical and biological properties. This makes it different from other similar compounds that may lack this structural feature .
Propiedades
Fórmula molecular |
C25H28N2 |
|---|---|
Peso molecular |
356.5g/mol |
Nombre IUPAC |
1-(3,3-dimethyl-4H-isoquinolin-1-yl)spiro[4H-isoquinoline-3,1'-cyclohexane] |
InChI |
InChI=1S/C25H28N2/c1-24(2)16-18-10-4-6-12-20(18)22(26-24)23-21-13-7-5-11-19(21)17-25(27-23)14-8-3-9-15-25/h4-7,10-13H,3,8-9,14-17H2,1-2H3 |
Clave InChI |
QSIWSOZDZZFHEY-UHFFFAOYSA-N |
SMILES |
CC1(CC2=CC=CC=C2C(=N1)C3=NC4(CCCCC4)CC5=CC=CC=C53)C |
SMILES canónico |
CC1(CC2=CC=CC=C2C(=N1)C3=NC4(CCCCC4)CC5=CC=CC=C53)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-({2,6-Dimethyl-7-[(4-methylpiperazin-1-yl)carbonyl]furo[2,3-f][1]benzofuran-3-yl}carbonyl)-4-methylpiperazine](/img/structure/B394801.png)

![N-[2-(4-chlorophenyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B394808.png)


![2-(4-chlorophenyl)-2-oxoethyl 4'-(acetyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B394813.png)
![N-[4-(acetylamino)phenyl]-3-chlorobenzamide](/img/structure/B394814.png)
![2-CHLORO-5-[5,8-DINITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]BENZOIC ACID](/img/structure/B394815.png)




